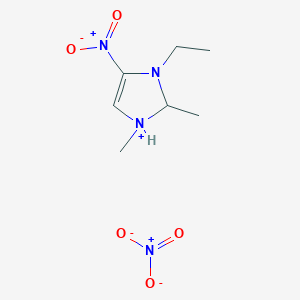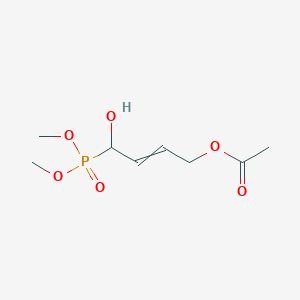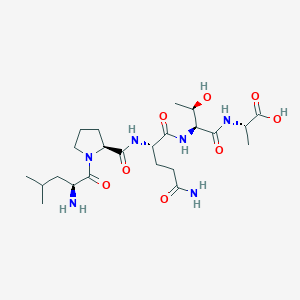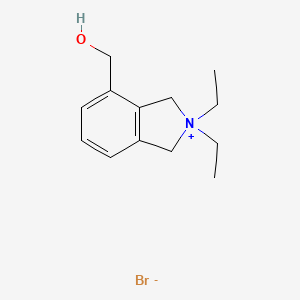![molecular formula C24H13NO2 B14224872 3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid CAS No. 823227-76-5](/img/structure/B14224872.png)
3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid is an organic compound that features a benzoic acid core with two ethynyl-linked phenyl groups, one of which is substituted with a cyano group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under ambient temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of visible-light-induced photocatalysis has also been explored to promote the reaction under milder conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism by which 3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid exerts its effects involves its interaction with molecular targets through its aromatic and ethynyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may bind to specific enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-({2-[(2-Ethynylphenyl)ethynyl]phenyl}ethynyl)benzoic acid
- 3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid
- 3-({2-[(2-Phenylethynyl)phenyl}ethynyl)benzoic acid
Uniqueness
This compound is unique due to the presence of the cyano group, which can significantly alter its chemical reactivity and binding properties compared to similar compounds. This makes it particularly valuable in applications where specific interactions with molecular targets are required .
Propriétés
Numéro CAS |
823227-76-5 |
|---|---|
Formule moléculaire |
C24H13NO2 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
3-[2-[2-[2-(2-cyanophenyl)ethynyl]phenyl]ethynyl]benzoic acid |
InChI |
InChI=1S/C24H13NO2/c25-17-23-10-4-3-9-21(23)15-14-20-8-2-1-7-19(20)13-12-18-6-5-11-22(16-18)24(26)27/h1-11,16H,(H,26,27) |
Clé InChI |
XNJZJNCLKFKXRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)C(=O)O)C#CC3=CC=CC=C3C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-](/img/structure/B14224792.png)



![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)



![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14224839.png)




![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
